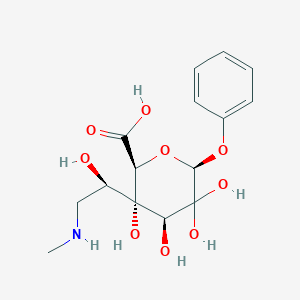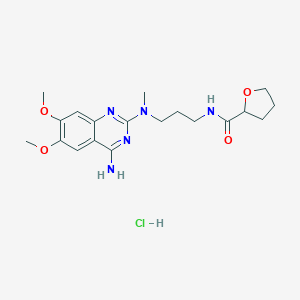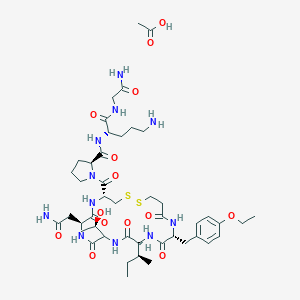
17-Hydroxycyproterone acetate
Vue d'ensemble
Description
17-Hydroxycyproterone acetate is a derivative of Cyproterone acetate, a steroid used in combination with ethinyl estradiol to treat women with severe acne and symptoms of androgenization . It is also used alone at much higher doses for palliative treatment of patients with prostate cancer .
Molecular Structure Analysis
The molecular structure of 17-Hydroxycyproterone acetate is C24H29ClO4 . The average weight is 416.938 and the monoisotopic weight is 416.175437123 .Chemical Reactions Analysis
The conversion of a synthetic testosterone derivative, cyproterone acetate, by CYP106A2 under in vitro and in vivo conditions has been demonstrated . Using a Bacillus megaterium whole-cell system overexpressing CYP106A2, sufficient amounts of product for structure elucidation by nuclear magnetic resonance spectroscopy were obtained .Physical And Chemical Properties Analysis
Cyproterone acetate has near-complete oral bioavailability, is highly and exclusively bound to albumin in terms of plasma protein binding, is metabolized in the liver by hydroxylation and conjugation, has 15β-hydroxycyproterone acetate (15β-OH-CPA) as a single major active metabolite, has a long elimination half-life of about 2 to 4 days regardless of route of administration, and is excreted in feces primarily and to a lesser extent in urine .Applications De Recherche Scientifique
Treatment of Polycystic Ovary Syndrome (PCOS)
17-Hydroxycyproterone acetate is utilized in the management of PCOS, a condition characterized by hyperandrogenism and ovulatory dysfunction. It acts as an anti-androgen, reducing the effects of excessive androgen levels, which can alleviate symptoms such as hirsutism and acne .
Antiandrogen Therapy in Prostate Cancer
This compound has been employed in the treatment of prostate cancer due to its antiandrogenic properties. It competes with androgens at the receptor level, potentially slowing the growth of androgen-dependent prostate cancer cells .
Dermatological Applications
In dermatology, 17-Hydroxycyproterone acetate is used for its antiandrogenic effects to treat conditions like acne and seborrhea. By reducing androgen activity, it can decrease the severity of these skin conditions .
Reproductive Health Research
Research into reproductive health has explored the use of 17-Hydroxycyproterone acetate in various contexts, including its impact on fertility preservation and menstrual irregularities. It is also investigated for its potential to reduce the risk of endometrial cancer .
Endocrinological Impact
The compound’s influence on endocrinology is significant, particularly in the diagnosis and treatment of congenital adrenal hyperplasia (CAH). It serves as a critical diagnostic marker for CAH and is involved in the evaluation of steroid hormone pathways .
Pharmaceutical Development
17-Hydroxycyproterone acetate plays a role in the development of pharmaceuticals, particularly in the production of drug metabolites and precursors. Its conversion using biocatalysts has been studied for the efficient and green production of pharmaceuticals .
Mécanisme D'action
Target of Action
17-Hydroxycyproterone acetate, also known as Cyproterone acetate (CPA), is a synthetic derivative of 17α-hydroxyprogesterone . It primarily targets the androgen receptors and progesterone receptors in the body . These receptors play crucial roles in regulating various physiological functions, including reproductive and sexual characteristics .
Mode of Action
CPA acts as an anti-androgen by blocking the binding of dihydrotestosterone to the specific receptors in the prostatic carcinoma cell . It also exerts a negative feedback on the hypothalamo-pituitary axis, inhibiting the secretion of luteinizing hormone, which results in diminished testosterone production . Additionally, CPA has progestational properties , activating the progesterone receptor .
Biochemical Pathways
CPA affects several biochemical pathways. It is derived from progesterone via 17α-hydroxylase (encoded by CYP17A1), an enzyme involved in steroid biosynthesis . This steroid is primarily produced in the adrenal glands and to some degree in the gonads, specifically the corpus luteum of the ovary . CPA can also trigger the aryl hydrocarbon receptor (AhR) signaling pathway .
Pharmacokinetics
CPA exhibits near-complete oral bioavailability . It is highly and exclusively bound to albumin in terms of plasma protein binding . CPA is metabolized in the liver by hydroxylation and conjugation, with 15β-hydroxycyproterone acetate (15β-OH-CPA) as a major active metabolite . It has a long elimination half-life of about 2 to 4 days regardless of the route of administration . CPA is excreted primarily in feces (70%) and to a lesser extent in urine (30%) .
Result of Action
The molecular and cellular effects of CPA’s action are diverse. It can suppress the expression of CYP1A1 mRNA and the AhR ligand‑induced CYP1A1 protein expression in human cells . CPA can also alleviate the occurrence of ovarian granulosa cell pyroptosis by inhibiting the activation of the IRE1α signaling pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CPA. For instance, endocrine-disrupting chemicals (EDCs) such as 4-nonylphenol (NP) and CPA can trigger responses in the liver and gonads due to toxic and endocrine-disrupting effects . Moreover, long-term and continuous exposure to hyperandrogen can cause ovarian granulosa cells (GCs), pyroptotic death, and follicular dysfunction in PCOS mice .
Safety and Hazards
Orientations Futures
The FDA’s decision to withdraw approval of Makena and its generics (17-alpha hydroxyprogesterone caproate [17-OHPC]) will significantly impact access to and availability of 17-OHPC for the prevention of preterm birth . Whether this intervention would be useful in a subset of people requires future study .
Propriétés
IUPAC Name |
[(1S,2S,3S,5R,11R,12S,13R,15R,16S)-15-acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClO5/c1-11(26)24(30-12(2)27)10-20(29)21-14-8-18(25)17-9-19(28)13-7-16(13)23(17,4)15(14)5-6-22(21,24)3/h8-9,13-16,20-21,29H,5-7,10H2,1-4H3/t13-,14-,15+,16+,20-,21-,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRANPRDGABOKNQ-ORGXEYTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336997 | |
| Record name | 17-Hydroxycyproterone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Hydroxycyproterone acetate | |
CAS RN |
65423-26-9 | |
| Record name | 17-Hydroxycyproterone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065423269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-Hydroxycyproterone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15.BETA.-HYDROXYCYPROTERONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54AF4JYT3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)











